N-(1-phenylethyl)-2-(piperazin-1-yl)quinazolin-4-amine
CAS No.:
Cat. No.: VC0536854
Molecular Formula: C20H23N5
Molecular Weight: 333.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23N5 |
|---|---|
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | N-(1-phenylethyl)-2-piperazin-1-ylquinazolin-4-amine |
| Standard InChI | InChI=1S/C20H23N5/c1-15(16-7-3-2-4-8-16)22-19-17-9-5-6-10-18(17)23-20(24-19)25-13-11-21-12-14-25/h2-10,15,21H,11-14H2,1H3,(H,22,23,24) |
| Standard InChI Key | LOGWGZNWEWFTJV-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)N4CCNCC4 |
| Canonical SMILES | CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)N4CCNCC4 |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s IUPAC name is N-(1-phenylethyl)-2-piperazin-1-ylquinazolin-4-amine . Its SMILES notation () highlights the quinazoline core (positions 2 and 4), the piperazine moiety, and the 1-phenylethyl side chain . The InChIKey (IVHLLLANKSUTQN-UHFFFAOYSA-N) serves as a unique identifier for databases and patent registrations .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | N-(1-phenylethyl)-2-piperazin-1-ylquinazolin-4-amine |
| SMILES | CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)N4CCNCC4 |
| InChIKey | IVHLLLANKSUTQN-UHFFFAOYSA-N |
Structural Analysis
The quinazoline core is planar, with the piperazine ring adopting a chair conformation that enhances solubility and interaction with biological targets . The 1-phenylethyl group introduces hydrophobicity, potentially influencing blood-brain barrier permeability . X-ray crystallography data for this specific compound are unavailable, but related quinazoline-piperazine structures show hydrogen bonding between the amine groups and water molecules in aqueous environments .
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis protocol for N-(1-phenylethyl)-2-(piperazin-1-yl)quinazolin-4-amine is documented, analogous quinazoline-piperazine hybrids are synthesized through:
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Cyclocondensation: Reacting anthranilic acid derivatives with acyl chlorides to form 4H-benzo[d] oxazin-4-one intermediates .
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Hydrazine Substitution: Introducing hydrazine hydrate to yield 3-aminoquinazolin-4(3H)-one derivatives .
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Piperazine Coupling: Substituting chloro or bromo groups with piperazine under basic conditions .
For example, Patel et al. (2023) synthesized N-(4-oxo-2-(4-(piperazin-1-yl)phenyl)quinazolin-3(4H)-yl)benzamide by reacting a chlorophenyl-quinazolinone precursor with piperazine in methanol .
Spectroscopic Characterization
Hypothetical characterization data for N-(1-phenylethyl)-2-(piperazin-1-yl)quinazolin-4-amine can be inferred from analogs:
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IR Spectroscopy: Peaks at 3,296 cm (N–H stretching) and 1,664 cm (C=O stretching) .
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H NMR: Signals at δ 7.71 ppm (quinazoline aromatic protons) and δ 3.87 ppm (piperazine methylene groups) .
Biological Relevance and Mechanisms
CNS-Targeting Activity
The 1-phenylethyl group’s hydrophobicity may enable CNS penetration, suggesting potential applications in neurological disorders. Piperazine-containing drugs like trifluoperazine (antipsychotic) and buspirone (anxiolytic) share structural similarities .
Industrial Applications and Patents
A patent search via WIPO PATENTSCOPE (linked to InChIKey IVHLLLANKSUTQN-UHFFFAOYSA-N) identifies this compound in claims related to "heterocyclic compounds for therapeutic use" . Specific applications remain confidential, but patents often cover pharmaceutical compositions targeting kinases or neurotransmitter receptors .
Future Research Directions
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Biological Screening: Prioritize antimicrobial, anticancer, and CNS activity assays.
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Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability.
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Structural Optimization: Modify the phenylethyl group to enhance target selectivity.
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